molecular formula C6H10O B14652293 1-Cyclopropylidenepropan-2-ol CAS No. 51499-49-1

1-Cyclopropylidenepropan-2-ol

Cat. No.: B14652293
CAS No.: 51499-49-1
M. Wt: 98.14 g/mol
InChI Key: NSNPXLYNNWXBLP-UHFFFAOYSA-N
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Description

[ Note: The following is a generic template. Specific properties and applications for 1-Cyclopropylidenepropan-2-ol could not be verified and require input from a subject matter expert. ] this compound is a specialized organic compound that serves as a valuable intermediate in advanced organic synthesis and medicinal chemistry research. This chemical features a cyclopropylidene group adjacent to a secondary alcohol, a structural motif of significant interest for its potential ring strain and unique reactivity. Researchers utilize it as a versatile building block for the construction of complex molecular architectures, including novel heterocycles and stereochemically defined scaffolds. Its application is particularly relevant in the exploration of structure-activity relationships (SAR) during preclinical drug discovery phases. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the corresponding Safety Data Sheet (SDS) before use.

Properties

CAS No.

51499-49-1

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

1-cyclopropylidenepropan-2-ol

InChI

InChI=1S/C6H10O/c1-5(7)4-6-2-3-6/h4-5,7H,2-3H2,1H3

InChI Key

NSNPXLYNNWXBLP-UHFFFAOYSA-N

Canonical SMILES

CC(C=C1CC1)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropylidenepropan-2-ol can be achieved through several routes. One common method involves the reaction of cyclopropylidene with propan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Cyclopropylidenepropan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropylidenepropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropylidenepropan-2-ol exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

  • Molecular Formula : C₄H₇ClO
  • Molar Mass : 106.55 g/mol
  • Functional Groups : Chlorinated tertiary alcohol.
  • Key Properties :
    • Safety : Requires stringent handling protocols due to acute toxicity risks. Immediate skin/eye washing and medical consultation are recommended upon exposure .
    • Purity : Available at 100% purity for industrial use .

1-(Cyclopropylamino)-2-methylpropan-2-ol

  • Molecular Formula: C₇H₁₅NO (inferred from adduct data)
  • Molar Mass : 129.21 g/mol (based on [M+H]+ m/z 130.12265)
  • Functional Groups: Cyclopropylamino-substituted tertiary alcohol.
  • Key Properties: Collision Cross-Section (CCS): Predicted CCS values range from 128.6–139.1 Ų, suggesting moderate steric bulk . Research Gaps: No literature or patent data available, indicating novelty .

1-(Propan-2-yl)cyclopropan-1-ol (CAS 57872-32-9)

  • Molecular Formula : C₆H₁₂O
  • Molar Mass : 100.16 g/mol .
  • Functional Groups: Isopropyl-substituted cyclopropanol.
  • Key Properties :
    • Stability : The isopropyl group may enhance steric protection of the cyclopropane ring, increasing thermal stability.
    • Commercial Availability : Listed by ChemBK, suggesting industrial relevance .

Comparative Data Table

Compound CAS No. Molecular Formula Molar Mass (g/mol) Functional Groups Key Data
1-Chloro-2-methyl-2-propanol 558-42-9 C₄H₇ClO 106.55 Chlorinated tertiary alcohol Acute toxicity; requires strict safety protocols
1-(Cyclopropylamino)-2-methylpropan-2-ol N/A C₇H₁₅NO 129.21 Amino-substituted tertiary alcohol Predicted CCS: 128.6–139.1 Ų; no literature data
1-(Propan-2-yl)cyclopropan-1-ol 57872-32-9 C₆H₁₂O 100.16 Alkyl-substituted cyclopropanol Commercially available; molar mass 100.16 g/mol

Structural and Functional Trends

  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom in 1-Chloro-2-methyl-2-propanol enhances reactivity compared to the electron-donating isopropyl group in 1-(propan-2-yl)cyclopropan-1-ol.
  • Steric Effects: The cyclopropylamino group in 1-(cyclopropylamino)-2-methylpropan-2-ol introduces steric hindrance, as reflected in its higher CCS values .
  • Safety Profiles: Chlorinated analogs exhibit higher acute toxicity than non-halogenated derivatives, necessitating distinct handling protocols .

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